Regioselectivity Reversal: Branched vs. Linear Allylic Acetates in Pd-Catalyzed C–H Oxidation
When ligated to Pd(OAc)₂, 1,2-bis(phenylsulfinyl)ethane forms complex 1 (the 'White catalyst'), which reverses the innate regioselectivity of allylic C–H oxidation relative to the DMSO-ligated Pd(II) system [1]. The DMSO/AcOH system predominantly yields linear (E)-allylic acetates, whereas the bis-sulfoxide-Pd(OAc)₂ complex 1 selectively furnishes branched allylic acetates [2]. This switch enables access to a distinct regioisomeric series, a critical differentiation for synthetic route design .
| Evidence Dimension | Regioselectivity of allylic C–H oxidation |
|---|---|
| Target Compound Data | Branched allylic acetates (reversal of selectivity) |
| Comparator Or Baseline | DMSO/AcOH system: Linear (E)-allylic acetates |
| Quantified Difference | Complete regiochemical reversal (qualitative, but unequivocal reversal of major/minor product identity) |
| Conditions | Pd(OAc)₂ (10 mol%), benzoquinone (2 equiv), monosubstituted olefin substrate, 45 °C, 72 h [1] |
Why This Matters
Procurement of 1,2-bis(phenylsulfinyl)ethane is mandatory for synthetic programs requiring branched allylic oxidation products, as alternative sulfoxide ligand systems afford the opposite regioisomer.
- [1] Chen, M. S.; White, M. C. A Sulfoxide-Promoted, Catalytic Method for the Regioselective Synthesis of Allylic Acetates from Monosubstituted Olefins via C–H Oxidation. J. Am. Chem. Soc. 2004, 126, 1346–1347. DOI: 10.1021/ja039107n. View Source
- [2] Sigma-Aldrich (Merck). White Catalyst Technical Document: Allylic C–H Oxidation. Accessed April 2026. View Source
